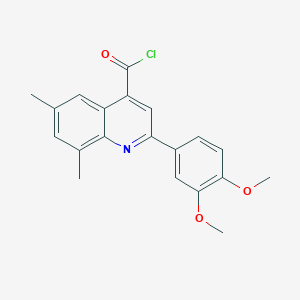

5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine

Vue d'ensemble

Description

5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine, also known as MPTA, is a chemical compound with potential applications in scientific research. It belongs to the class of thiadiazoles, which are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. MPTA has been synthesized using various methods and has shown promising results in several scientific studies.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine has been involved in various synthesis processes. For instance, a study by Yin et al. (2008) describes the synthesis of a compound where the 4-methoxyphenyl ring is almost perpendicular to the thiadiazole ring, indicating the compound's complex structural characteristics (Yin et al., 2008). Another study by He et al. (2010) synthesizes a related compound, highlighting the formation of two five-membered rings due to intramolecular hydrogen bonding (He et al., 2010).

Anticancer and Antimicrobial Properties

The 1,3,4-thiadiazole core, which includes this compound, has shown promising biological activities. A study by Gür et al. (2020) demonstrates that Schiff bases derived from this compound exhibit significant DNA protective ability and cytotoxicity against cancer cell lines (Gür et al., 2020). Additionally, Noolvi et al. (2012) synthesized imidazo[2,1-b][1,3,4]thiadiazoles from 5-substituted-1,3,4-thiadiazol-2-amine, showing significant anticancer activity against specific cancer cell lines (Noolvi et al., 2012).

Corrosion Inhibition

Research by Tang et al. (2009) demonstrates the use of thiadiazole derivatives, including 5-(4-methoxyphenyl)-2-amino-1,3,4-thiadiazloe (AMPT), as corrosion inhibitors for copper, indicating a practical application in material science (Tang et al., 2009).

Fluorescence Properties

Juan Li et al. (2017) conducted a study on the fluorescence properties of compounds derived from 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole, showcasing its potential in optical applications (Li et al., 2017).

Mécanisme D'action

Target of Action

The primary target of 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine is the 15-lipoxygenases (ALOX15) . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models . The pathophysiological role of linoleic acid- and arachidonic acid-derived ALOX15 metabolites has rendered this enzyme a target for pharmacological research .

Mode of Action

The compound interacts with its target, ALOX15, in a substrate-specific manner . In silico docking studies and molecular dynamics simulations using a dimeric allosteric enzyme model, in which the inhibitor occupies the substrate-binding pocket of one monomer, whereas the substrate fatty acid is bound at the catalytic center of another monomer within the ALOX15 dimer, indicated that chemical modification of the core pharmacophore alters the enzyme–inhibitor interactions . This interaction induces a reduced inhibitory potency .

Biochemical Pathways

The compound affects the biochemical pathways involving ALOX15. The enzyme ALOX15 plays a significant role in the metabolism of linoleic acid and arachidonic acid . By inhibiting ALOX15, the compound can potentially alter the production of metabolites derived from these fatty acids, thereby affecting the associated biochemical pathways .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on ALOX15. By inhibiting this enzyme, the compound can potentially modulate the production of metabolites derived from linoleic acid and arachidonic acid . This modulation could have downstream effects on various cellular processes, including those involved in inflammation and cancer .

Propriétés

IUPAC Name |

5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-13-7-4-2-6(3-5-7)8-11-9(10)12-14-8/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHLMLNHUBNHGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

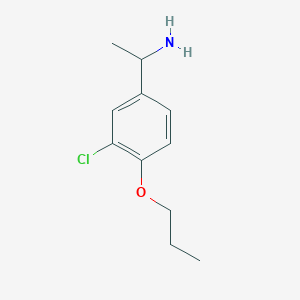

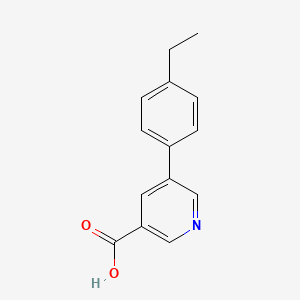

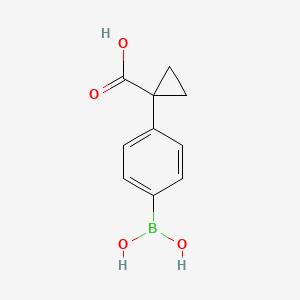

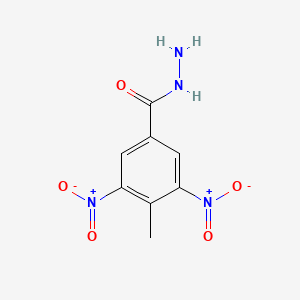

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

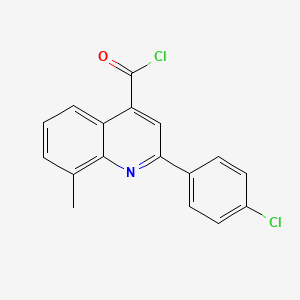

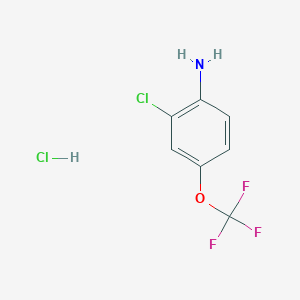

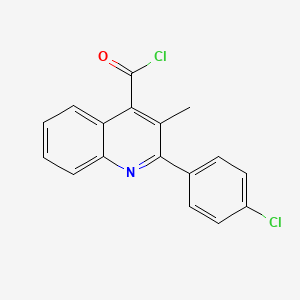

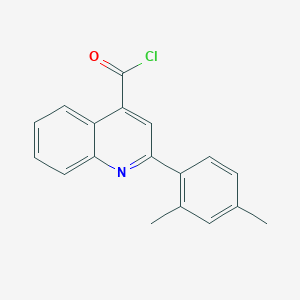

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1420531.png)

![5-[(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoic acid](/img/structure/B1420539.png)

![Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate](/img/structure/B1420540.png)